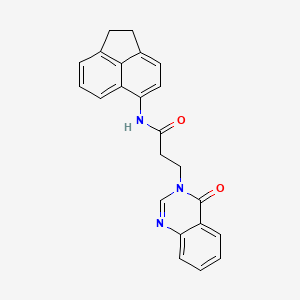
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
説明
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DAP is a heterocyclic compound that contains both quinazoline and acenaphthene moieties, which impart unique properties to the molecule.
作用機序
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a competitive inhibitor of PKC, CDK2, and GSK-3β, which means that it competes with the natural substrate for binding to the enzyme's active site. This results in the inhibition of enzyme activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide are dependent on the target enzyme being inhibited. For example, inhibition of PKC by N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of CDK2 by N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide leads to cell cycle arrest and decreased cell proliferation. Inhibition of GSK-3β by N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been linked to improved glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
The advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments include its potent inhibitory activity against several enzymes, its unique chemical structure, and its potential applications in drug discovery and development. However, there are also limitations associated with the use of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments. For example, N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a relatively complex molecule that may require specialized synthesis methods. Additionally, the inhibitory activity of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide may not be specific to a particular enzyme, which could result in off-target effects.
将来の方向性
There are several potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide derivatives with improved potency and selectivity for specific target enzymes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in animal models and human subjects. Additionally, the potential therapeutic applications of N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in various diseases, including cancer and diabetes, warrant further investigation.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play crucial roles in various cellular processes, including cell cycle regulation, signal transduction, and metabolism.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-21(12-13-26-14-24-19-7-2-1-5-18(19)23(26)28)25-20-11-10-16-9-8-15-4-3-6-17(20)22(15)16/h1-7,10-11,14H,8-9,12-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVUCBLLZBARNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722010.png)
![2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4722014.png)
![methyl (5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4722020.png)
![N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea](/img/structure/B4722029.png)
![N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4722035.png)
![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4722039.png)
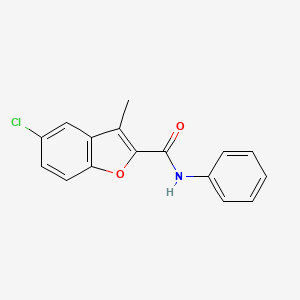
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4722045.png)
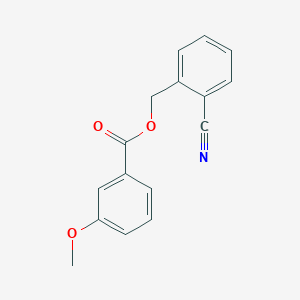
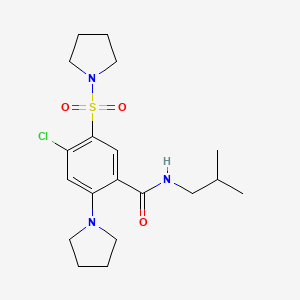
![3-{[3-(2-furoylamino)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B4722098.png)
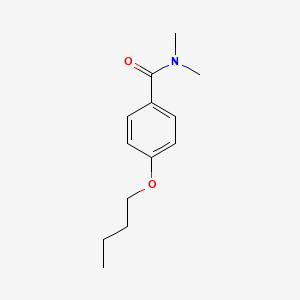

![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)